2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H8F2N2O·2HCl. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with fluorine atoms and an aminoethanol moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with an appropriate aminoethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol: This enantiomer has similar properties but may exhibit different biological activities due to its stereochemistry.
(S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol: Another enantiomer with distinct stereochemical properties.
2-Amino-3,5-difluoropyridine: A related compound with a simpler structure, lacking the aminoethanol moiety.
Uniqueness
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is unique due to its combination of a fluorinated pyridine ring and an aminoethanol group. This structure imparts specific chemical and biological properties, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C7H8F2N2O |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2 |
InChI Key |
FITUYFOXNZCJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.